Cas no 1251674-88-0 (2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide structure](https://ja.kuujia.com/scimg/cas/1251674-88-0x500.png)
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
- 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE
- BRD-K93380140-001-01-8
- 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(2-methoxybenzyl)acetamide
- VU0623785-1
- 2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide
- F3406-6148
- 1251674-88-0
- AKOS021859608
-
- インチ: 1S/C24H22N4O4/c1-31-20-9-5-2-6-16(20)13-25-21(29)14-28-19-8-4-3-7-17(19)18(12-22(28)30)24-26-23(27-32-24)15-10-11-15/h2-9,12,15H,10-11,13-14H2,1H3,(H,25,29)
- InChIKey: DXRVYXNVOQOFIW-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC=C1OC)(=O)CN1C2=C(C=CC=C2)C(C2ON=C(C3CC3)N=2)=CC1=O
計算された属性
- 精确分子量: 430.16410520g/mol
- 同位素质量: 430.16410520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 7
- 複雑さ: 740
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 97.6Ų
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-6148-2mg |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1251674-88-0 | 90%+ | 2mg |
$59.0 | 2023-05-22 | |
Life Chemicals | F3406-6148-3mg |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1251674-88-0 | 90%+ | 3mg |
$63.0 | 2023-05-22 | |
Life Chemicals | F3406-6148-2μmol |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1251674-88-0 | 90%+ | 2μl |
$57.0 | 2023-05-22 | |
Life Chemicals | F3406-6148-1mg |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
1251674-88-0 | 90%+ | 1mg |
$54.0 | 2023-05-22 |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamideに関する追加情報
Introduction to 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide (CAS No. 1251674-88-0)
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1251674-88-0, represents a convergence of multiple structural motifs that are highly relevant to contemporary drug discovery efforts. The molecular framework of this compound integrates a 3-cyclopropyl-1,2,4-oxadiazole core with a 2-oxyoquinoline scaffold, linked through an amide bond to a 2-methoxyphenylmethyl group. Such a structural configuration is not only intriguing from a synthetic chemistry perspective but also holds promise for biological activity, particularly in the context of modulating key biological pathways.
The 3-cyclopropyl-1,2,4-oxadiazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. Its cyclopropyl substituent enhances lipophilicity, while the oxadiazole ring provides rigidity and electronic properties that can influence binding affinity. In recent years, oxadiazole derivatives have been extensively explored for their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of this motif in CAS No. 1251674-88-0 suggests that the compound may exhibit similar properties, making it a valuable candidate for further investigation.
Complementing the oxadiazole core is the 2-oxyoquinoline unit. Quinoline derivatives have a long history in pharmaceutical development, with several well-known drugs derived from this scaffold exhibiting therapeutic efficacy in areas such as antimalarial therapy and anticancer treatment. The 2-oxyoquinoline moiety introduces additional hydrogen bonding potential and electronic diversity into the molecule, which can be exploited to enhance binding interactions with biological targets. The integration of both the 3-cyclopropyl-1,2,4-oxadiazole and 2-oxyoquinoline units into a single molecular entity suggests that this compound may possess dual-targeting capabilities, potentially interacting with multiple proteins or enzymes involved in disease pathways.
The amide linkage in CAS No. 1251674-88-0, connecting the 2-oxyoquinoline scaffold to the 2-methoxyphenylmethyl group, further contributes to the compound's structural complexity and functional diversity. Amides are common pharmacophores in drug molecules due to their ability to form hydrogen bonds and their role in modulating molecular shape and flexibility. The 2-methoxyphenylmethyl group introduces an aromatic ring system with methoxy substitution, which can enhance solubility while providing additional electronic interactions with biological targets. This moiety is particularly interesting as methoxy-substituted phenols are frequently found in bioactive molecules and have been shown to influence receptor binding affinity and selectivity.
From a synthetic chemistry perspective, the construction of CAS No. 1251674-88-0 presents an intriguing challenge due to the need to assemble multiple heterocyclic rings and functional groups into a single coherent structure. The synthesis likely involves multi-step reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies may include cyclocondensation reactions to form the oxadiazole ring, nucleophilic substitution or condensation reactions to introduce the quinoline moiety, and amide bond formation between the two major structural components. Advances in catalytic methods and flow chemistry may also play a role in streamlining the synthesis of this complex molecule.
The biological evaluation of CAS No. 1251674-88-0 would typically begin with in vitro assays designed to assess its interaction with relevant biological targets. Given the presence of known pharmacophores such as the oxadiazole and quinoline units, initial studies might focus on kinases or other enzymes implicated in cancer progression or inflammatory diseases. Additionally, cellular assays could be employed to investigate potential effects on cell proliferation, apoptosis, or signaling pathways associated with these diseases.
Recent research in medicinal chemistry has highlighted the importance of structure-based drug design approaches that leverage computational modeling techniques to predict binding interactions between small molecules and biological targets. Molecular docking studies could be used to model how CAS No 1251674–88–0 fits into active sites of target proteins, providing insights into potential binding modes and affinity predictions. These computational tools can complement experimental efforts by identifying key interactions that contribute to biological activity and guiding further optimization efforts.
In addition to traditional high-throughput screening (HTS) methods, CAS No 1251674–88–0 could be evaluated using fragment-based drug discovery (FBDD) approaches, which involve testing smaller molecular fragments for initial binding interactions before assembling them into larger lead compounds. This strategy can be particularly effective for complex molecules like this one, where multiple functional groups need to be integrated into a single entity while maintaining optimal pharmacokinetic properties.
The potential therapeutic applications of CAS No 1251674–88–0 are broad, given its structural complexity and diverse array of pharmacophores. Early indications suggest that it may exhibit activity against diseases such as cancer or inflammatory disorders, where modulating kinase activity or inhibiting inflammatory pathways could lead to therapeutic benefit. Further preclinical studies would be necessary to validate these hypotheses, including pharmacokinetic profiling, toxicity assessments, and efficacy studies in animal models.
The development of novel therapeutics often involves iterative optimization cycles where initial hits like CAS No 1251674–88–0 are modified based on structural modifications guided by biochemical data.* For example, replacing or altering substituents on the oxadiazole or quinoline rings, adjusting solubility through modifications at the amide linkage, or introducing additional functional groups could lead to improved potency, selectivity, or pharmacokinetic properties.* Such optimizations rely heavily on both experimental data*and computational predictions*to guide decision-making throughout the drug discovery process.*
As our understanding of disease mechanisms continues to evolve, so too does our ability to design molecules like *CAS No 1251674–88–0* that target them more effectively.* Advances in genomics*, proteomics*,*and imaging technologies provide new opportunities*to identify druggable targets*and evaluate candidate compounds*in relevant biological contexts.* This holistic approach ensures that compounds entering clinical development are not only structurally innovative but also biologically relevant*and clinically meaningful.*
1251674-88-0 (2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide) Related Products
- 1351589-01-9(2-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid)
- 2188202-85-7(8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane)
- 1248907-73-4(3-Benzyl-1-ethylpiperazine)
- 1572-52-7(2-Methylenepentanedinitrile)
- 941892-54-2(N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide)
- 1807055-58-8(4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile)
- 2091592-80-0(2,2-difluoro-1-(oxolan-2-yl)ethan-1-one)
- 2169873-45-2((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)
- 1175559-45-1(6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride)
- 1803750-67-5(1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one)




